molecular formula C16H9IN2O2 B8532525 7-Iodo-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one

7-Iodo-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one

Cat. No. B8532525
M. Wt: 388.16 g/mol
InChI Key: CRTHINAKAIOJKT-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a solution of 7-iodo-6-oxo-8-phenyl-6H-9-oxa-1,2-diaza-cyclopenta[a]naphthalene-1-sulfonic acid dimethylamide (82 mg, 0.166 mmol) in DCM (2 mL) was added TFA (0.5 mL) at RT. After 3 h, the reaction mixture was concentrated in vacuo to afford the title compound as a white solid (64 mg, 100%). LCMS (Method A): RT=4.23 min, [M+H]+=389.
Name
7-iodo-6-oxo-8-phenyl-6H-9-oxa-1,2-diaza-cyclopenta[a]naphthalene-1-sulfonic acid dimethylamide
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
CN(C)S([N:6]1[C:10]2=[C:11]3[C:16](=[CH:17][CH:18]=[C:9]2[CH:8]=[N:7]1)[C:15](=[O:19])[C:14]([I:20])=[C:13]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[O:12]3)(=O)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[I:20][C:14]1[C:15](=[O:19])[C:16]2[C:11]([O:12][C:13]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[C:10]1[NH:6][N:7]=[CH:8][C:9]1=[CH:18][CH:17]=2

Inputs

Step One
Name
7-iodo-6-oxo-8-phenyl-6H-9-oxa-1,2-diaza-cyclopenta[a]naphthalene-1-sulfonic acid dimethylamide
Quantity
82 mg
Type
reactant
Smiles
CN(S(=O)(=O)N1N=CC=2C1=C1OC(=C(C(C1=CC2)=O)I)C2=CC=CC=C2)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C(C2=CC=C3C(=C2OC1C1=CC=CC=C1)NN=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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